Pectic acid, potassium salt

Description

Contextualization of Pectic Acid, Potassium Salt within Complex Carbohydrate Chemistry

This compound, also known as potassium pectate, is a key compound in the study of complex carbohydrate chemistry and glycobiology. ontosight.ai Glycobiology is a field that explores the structure, synthesis, and biology of glycans (polysaccharides or oligosaccharides). nih.gov this compound is fundamentally a polysaccharide, placing it squarely within this scientific domain.

Its structure is primarily a linear polymer of D-galacturonic acid units linked by α-(1–4) glycosidic bonds. wikipedia.org The carboxyl groups of these galacturonic acid units are de-esterified and exist as potassium salts. wikipedia.org This contrasts with other pectins that may have their carboxyl groups esterified with methanol (B129727). wikipedia.org The general structure of pectic polysaccharides is not entirely uniform; it often includes interruptions in the galacturonic acid backbone by L-rhamnopyranosyl units and can have side chains containing various neutral sugars like D-galactose, L-arabinose, and D-xylose. wikipedia.org

Pectic substances are broadly classified based on their degree of esterification. Pectic acids are defined as having a negligible content of methyl ester groups, and their salts are called pectates. wikipedia.org Pectinic acids, on the other hand, have a significant proportion of their carboxyl groups esterified with methanol, and their salts are known as pectinates. nih.gov this compound is therefore a prime example of a pectate.

The structural complexity of pectic polysaccharides like potassium pectate is a key area of research. They are considered heteropolysaccharides due to the variation in their monosaccharide composition and the presence of different structural domains, including homogalacturonan (the main chain of galacturonic acid), rhamnogalacturonan I, and rhamnogalacturonan II. wikipedia.orgnih.gov This intricate architecture dictates its chemical and physical properties, including its ability to form gels and its interactions with other molecules.

Table 1: Key Chemical and Structural Data for this compound

| Property | Value/Description |

|---|---|

| Synonyms | Potassium pectate, Polypectate, Polygalacturonic acid, potassium salt |

| Primary Monomer | D-galacturonic acid |

| Linkage Type | α-(1–4) glycosidic bonds |

| Ionic Form | Potassium salt of the carboxyl groups |

| Pectin (B1162225) Classification | Pectate (from Pectic Acid) |

| Common Associated Sugars | L-rhamnose, D-galactose, L-arabinose, D-xylose |

Historical Development and Evolution of Research on Pectates

The journey to understanding pectic substances began in 1825 when Henri Braconnot first isolated the principal chemical component of pectin, galacturonic acid. wikipedia.org He coined the term "pectin" from the Greek word "pēktikós," meaning "congealed" or "curdled," alluding to its gelling properties. wikipedia.org

Early research in the 20th century focused on the extraction and basic characterization of pectic substances from various plant sources. In 1922, Carre and Haynes developed methods for extracting soluble pectin and the insoluble form, which required the use of ammonia (B1221849) to solubilize any pectic acid salts present in the tissue. scispace.com This work was crucial in distinguishing between different forms of pectic substances within the plant.

A significant advancement came with the formal classification of pectic substances by the American Chemical Society, which defined terms like pectic acid, pectinic acid, and their respective salts, pectates and pectinates. nih.gov This provided a much-needed framework for researchers to categorize and study these complex polymers more systematically.

The mid-20th century saw a surge in research into the enzymatic degradation of pectins. The discovery of pectin lyase in 1960 by Albersheim and colleagues was a landmark event. wur.nl This enzyme, along with others like polygalacturonase, which hydrolyzes the glycosidic bonds in the pectic acid chain, became invaluable tools for elucidating the fine structure of pectic polysaccharides. usda.gov Studies on the action of these enzymes on pectic acid helped to confirm the linear chain structure of polygalacturonic acid and provided insights into the arrangement of its constituent monomers. wur.nlusda.gov

More recent research has benefited from advanced analytical techniques, such as high-performance size-exclusion chromatography (HPSEC), which allows for detailed characterization of the molecular weight and structure of pectins. bio-conferences.org These modern methods continue to refine our understanding of the complex architecture of pectates and other pectic polysaccharides, building on the foundational discoveries of the past two centuries.

Table 2: Timeline of Key Developments in Pectate Research

| Year | Development | Significance |

|---|---|---|

| 1825 | Henri Braconnot isolates galacturonic acid and coins the term "pectin". wikipedia.org | Marks the beginning of scientific inquiry into pectic substances. |

| 1922 | Carre and Haynes develop methods for differential extraction of pectic substances. scispace.com | Enabled the separation and study of soluble and insoluble forms of pectin. |

| Mid-20th Century | The American Chemical Society establishes a formal classification system for pectic substances. nih.gov | Provided a standardized nomenclature for pectic acids, pectinic acids, pectates, and pectinates. |

| 1960 | Albersheim et al. discover pectin lyase. wur.nl | Introduced a key enzymatic tool for the structural analysis of pectins. |

| Late 20th/Early 21st Century | Application of advanced analytical techniques like HPSEC. bio-conferences.org | Allows for more precise determination of molecular weight and structural characteristics of pectates. |

Structure

3D Structure

Properties

CAS No. |

37251-70-0 |

|---|---|

Molecular Formula |

C19H28O18 |

Molecular Weight |

544.4 g/mol |

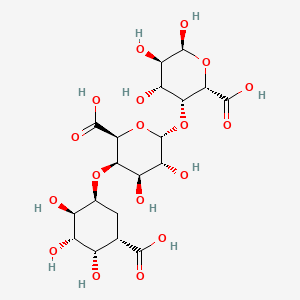

IUPAC Name |

(2S,3R,4R,5R,6S)-3-[(2S,3R,4R,5R,6S)-6-carboxy-5-[(1S,2R,3S,4S,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H28O18/c20-4-2(15(27)28)1-3(5(21)6(4)22)34-11-8(24)10(26)19(37-14(11)17(31)32)36-12-7(23)9(25)18(33)35-13(12)16(29)30/h2-14,18-26,33H,1H2,(H,27,28)(H,29,30)(H,31,32)/t2-,3-,4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,18-,19-/m0/s1 |

InChI Key |

RNDFNQSEZASAHK-BPSZMORJSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O)O)O)O)O)O)O)O)C(=O)O |

Canonical SMILES |

C1C(C(C(C(C1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of Pectic Acid, Potassium Salt

Spectroscopic and Diffraction Methodologies for Higher-Order Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage, Anomeric Configuration, and Degree of Esterification Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural elucidation of pectic acid, potassium salt in solution. Both ¹H and ¹³C NMR are employed to confirm the primary structure and determine key chemical parameters.

The ¹H NMR spectrum provides information on the anomeric protons, which are sensitive to the glycosidic linkage and the configuration of the monosaccharide units. For pectic acid, the signals corresponding to the anomeric protons of the galacturonic acid residues are of particular interest. Furthermore, ¹H NMR is a valuable method for determining the degree of methyl esterification (DM), a critical parameter for pectins, by comparing the integral of the methyl ester protons (around 3.8 ppm) to the anomeric protons of the galacturonic acid backbone.

¹³C NMR spectroscopy offers a wider spectral dispersion, allowing for the resolution of individual carbon resonances within the galacturonic acid monomer. The chemical shifts of the anomeric carbon (C1) and the carbon involved in the glycosidic linkage (C4) are indicative of the α-(1→4) linkage. The presence of a signal around 175 ppm is characteristic of the carboxylate carbon (C6), while a signal around 53-54 ppm would indicate the presence of methyl ester groups. Solid-state ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR can also be utilized for the analysis of solid samples, providing similar structural information.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) | Structural Assignment |

| C1 | ~100-102 | Anomeric Carbon |

| C2 | ~68-70 | Pyranose Ring Carbon |

| C3 | ~68-70 | Pyranose Ring Carbon |

| C4 | ~78-80 | Glycosidic Linkage Carbon |

| C5 | ~71-73 | Pyranose Ring Carbon |

| C6 | ~175-176 | Carboxylate Carbon (COO⁻) |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the primary functional groups present in this compound and probing intermolecular interactions, such as hydrogen bonding. The FTIR spectrum of potassium pectate displays characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

A broad band in the region of 3600-3000 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups and adsorbed water. The region between 1200-900 cm⁻¹ is considered the "fingerprint" region for carbohydrates, containing complex vibrations of the C-O and C-C bonds within the pyranose ring and glycosidic linkages.

Of particular importance for this compound are the bands associated with the carboxylate group. The asymmetric stretching vibration (νas) of the carboxylate anion (COO⁻) typically appears as a strong band around 1600-1630 cm⁻¹. The symmetric stretching vibration (νs) of the carboxylate group is observed at approximately 1410-1420 cm⁻¹. The presence and positions of these bands confirm the deprotonated state of the carboxylic acid groups and their interaction with potassium ions. The interaction between the potassium ions and the carboxylate groups can lead to characteristic shifts in these bands, providing evidence for the coordination environment of the cation.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretching | Hydroxyl groups, Water |

| ~2900 | C-H stretching | CH, CH₂ groups |

| ~1610 | Asymmetric stretching | Carboxylate (COO⁻) |

| ~1415 | Symmetric stretching | Carboxylate (COO⁻) |

| 1200-900 | C-O, C-C stretching | Polysaccharide backbone |

X-ray Diffraction and Scattering Studies on Pectate Supramolecular Assemblies

X-ray diffraction (XRD) and scattering techniques are indispensable for investigating the long-range order and supramolecular arrangement of this compound chains in the solid state, particularly in fibers and films. While pectic acid is often considered amorphous, under certain conditions of hydration and ion concentration, it can exhibit a degree of crystallinity.

Early X-ray diffraction studies on pectic acid fibers have provided foundational knowledge about its chain conformation. These studies suggested a helical conformation for the polysaccharide backbone. The diffraction patterns, though often diffuse, can yield information about the repeating unit along the fiber axis and the packing of the polymer chains. The presence of potassium ions is expected to influence the packing arrangement due to ionic interactions between the negatively charged carboxylate groups and the positively charged potassium ions, potentially leading to more ordered domains.

Circular Dichroism and Optical Rotatory Dispersion for Helical Conformation Assessment

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that are sensitive to the secondary structure of macromolecules, including the helical conformations of polysaccharides. wikipedia.org These methods rely on the differential absorption (CD) or refraction (ORD) of left and right circularly polarized light by a chiral molecule. wikipedia.org

For polysaccharides like this compound, the glycosidic linkages introduce chirality, and an ordered, regular conformation such as a helix will give rise to a characteristic CD spectrum. The sign and magnitude of the CD signal, particularly in the far-UV region (below 250 nm), can provide qualitative and sometimes quantitative information about the helical content and handedness (right- or left-handed) of the polysaccharide backbone. While specific CD studies on this compound are not extensively reported, the technique is widely applied to other pectins and polysaccharides to monitor conformational changes induced by factors such as pH, temperature, and cation binding.

ORD, a related technique, measures the variation of optical rotation with wavelength. wikipedia.org The presence of a helical structure can lead to a phenomenon known as the Cotton effect, which is a characteristic change in the ORD curve in the vicinity of an absorption band. kud.ac.in Both CD and ORD are powerful tools for assessing the solution conformation of this compound and how it is influenced by its environment.

Computational Modeling and Simulation of this compound Conformations and Dynamics

In conjunction with experimental techniques, computational modeling and simulation provide a molecular-level understanding of the conformational preferences and dynamic behavior of this compound that is often inaccessible by experimental methods alone.

Molecular Dynamics Simulations for Polysaccharide Chain Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational flexibility of the this compound chain, its interactions with solvent molecules (water), and the distribution of counterions (potassium) around the polysaccharide backbone. researchgate.netnih.gov

Quantum Chemical Calculations for Monomer and Oligomer Conformational Preferences

The conformational flexibility of this compound, a polyanionic polysaccharide, is fundamental to its physicochemical properties and biological functions. Quantum chemical calculations offer a powerful theoretical framework for investigating the conformational preferences of its monomeric and oligomeric units at the atomic level. These computational methods provide detailed insights into the molecule's geometry, electronic structure, and the potential energy landscape governing its shape.

The monomeric unit of pectic acid is D-galacturonic acid. In the presence of potassium ions, the carboxylic acid group deprotonates to form a carboxylate anion (GalA-), with K+ as the counterion. This charged state significantly influences the molecule's conformational behavior. Research employing semi-empirical quantum mechanical methods has demonstrated that substantial differences exist in the structural parameters of the charged galacturonate residue compared to its uncharged counterpart. zjyywjy.com.cn The distribution of the negative charge on the carboxylate group alters the partial charges on other atoms and can affect bond lengths and angles within the pyranose ring.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to construct conformational energy maps (Ramachandran plots) for dimeric units of galacturonic acid. These maps illustrate the relative energy of the molecule as a function of the φ and ψ dihedral angles. The low-energy regions on these maps correspond to the most stable and thus most probable conformations of the glycosidic linkage.

The chair conformation (⁴C₁) of the individual galacturonic acid rings is generally the most stable. However, the flexibility around the glycosidic linkage allows for a range of chain conformations. The interplay of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions, as captured by quantum chemical calculations, dictates the preferred orientations of the monomeric units relative to one another.

Interactive Data Table: Hypothetical Conformational Preferences of a Galacturonic Acid Dimer (Potassium Salt)

The following table presents a hypothetical representation of data that would be derived from quantum chemical calculations. The values are illustrative and intended to demonstrate the type of information obtained from such studies, showing different stable conformers and their relative energies.

| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) |

| Global Minimum | 50 | 20 | 0.0 |

| Local Minimum 1 | 60 | -150 | 1.5 |

| Local Minimum 2 | -40 | 30 | 2.8 |

This table can be sorted by clicking on the column headers to compare the different conformational states.

Synthetic Pathways and Chemical/enzymatic Derivatization of Pectic Acid, Potassium Salt

Chemical Synthesis and Modification Techniques

Chemical methods offer versatile routes to produce pectic acid from its naturally occurring esterified precursor, pectin (B1162225), and to further derivatize the pectate backbone for the creation of novel materials.

The conversion of pectin to pectic acid is primarily achieved through de-esterification, which involves the cleavage of methyl ester groups to yield free carboxylic acid groups. Control over this process is critical to prevent degradation of the polysaccharide backbone.

De-esterification can be performed under acidic or alkaline conditions.

Alkaline De-esterification : This method typically involves treating pectin with a base like sodium hydroxide (B78521). The hydroxide ions catalyze the hydrolysis of the methyl ester linkages. However, alkaline conditions can also promote a β-elimination reaction, which leads to the cleavage of the glycosidic bonds and a reduction in the polymer's molecular weight. To minimize this degradation, reactions are often carried out at low temperatures. For instance, using a higher concentration of ammonia (B1221849) (4N) at 5°C has been shown to reduce β-elimination while effectively converting methoxyl groups.

Acidic De-esterification : Treatment with strong mineral acids can also remove methyl esters. Similar to alkaline methods, acidic conditions can cause depolymerization through the hydrolysis of glycosidic bonds if the temperature and reaction time are not carefully controlled.

The extent of de-esterification is measured by the Degree of Esterification (DE), which is the percentage of carboxyl groups that are esterified. Pectic acid is defined by a very low DE, often below 5%. The selection of the raw citrus source can also be a method to control the initial DE of the extracted pectin.

Decarboxylation , the removal of the carboxyl group, is another potential modification, though it is less common for the primary production of pectic acid. This process can be initiated under certain chemical conditions, such as through radical reactions or upon heating, but it fundamentally alters the polygalacturonic acid backbone and is often considered a side reaction during other chemical treatments.

| Method | Primary Reagent(s) | Key Reaction | Primary Advantage | Key Disadvantage | Reference(s) |

|---|---|---|---|---|---|

| Alkaline De-esterification | NaOH, NH₃ | Ester Hydrolysis | Effective at low temperatures | Risk of β-elimination and depolymerization | |

| Acidic De-esterification | HCl, H₂SO₄, HNO₃ | Ester Hydrolysis | Common industrial practice | Risk of glycosidic bond hydrolysis and depolymerization |

Pectic acid is a polyanion, and its free carboxyl groups (-COOH) can be readily converted into salts. The formation of pectic acid, potassium salt (potassium pectate) is achieved by neutralizing the pectic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). In this acid-base reaction, the proton of the carboxylic acid group is replaced by a potassium ion (K⁺).

Salt ions play a crucial role in modulating the physicochemical properties of pectate solutions by shielding the electrostatic repulsions between the negatively charged carboxylate groups. This affects characteristics like viscosity and gelling ability. While monovalent cations like K⁺ primarily act as counter-ions that screen charge, divalent cations like calcium (Ca²⁺) can form ionic bridges between different polymer chains. This cross-linking is famously described by the "egg-box model," where sections of two or more parallel pectate chains are held together by coordinated calcium ions, leading to the formation of strong gels.

Counter-ion exchange is a process where one type of cation associated with the pectate is replaced by another. For example, a calcium pectate gel can be converted to a potassium pectate solution by introducing a high concentration of potassium ions. The equilibrium of this exchange is governed by the relative concentrations and binding affinities of the ions. This principle is fundamental to modifying the gelling and solubility properties of pectate salts.

The pectate backbone can serve as a substrate for graft copolymerization, a technique used to create hybrid materials with novel properties. This process involves chemically attaching new polymer chains (grafts) to the main polysaccharide backbone.

The synthesis of these hybrid materials typically begins with the generation of radical sites on the pectate backbone. This is often achieved using a chemical initiator, such as ammonium (B1175870) persulfate or ceric ammonium nitrate. These initiators abstract a hydrogen atom from the hydroxyl groups of the pectate, creating macro-radicals. These reactive sites then initiate the polymerization of vinyl monomers, such as methacrylamide (B166291) (MAAm) or acrylamide (B121943) (AAm), which grow into side chains grafted onto the original pectate structure.

The resulting graft copolymer, such as pectin-g-polymethacrylamide, combines the properties of both the polysaccharide and the synthetic polymer. For example, grafting can improve thermal stability and alter rheological behavior. The incorporation of hydrophilic side chains can lead to the formation of superabsorbent hydrogels. The successful grafting can be confirmed using techniques like FTIR spectroscopy, which shows the appearance of characteristic peaks from the new functional groups (e.g., carboxamide groups from polyacrylamide).

The hydroxyl groups on the galacturonic acid residues of the pectate backbone are susceptible to chemical transformation, particularly oxidation. A notable example is the oxidation of pectate using potassium permanganate (B83412) (KMnO₄) in an alkaline solution to produce diketopectates. This reaction introduces ketone functionalities at the C2 and C3 positions of the galacturonic acid units. The resulting 2,3-diketo-pectin derivatives exhibit a high tendency to form coordination biopolymer complexes with polyvalent metal ions, such as calcium.

Other chemical modifications can target the carboxyl or hydroxyl groups to create a variety of derivatives. These transformations include alkylation and acylation, which can alter properties like hydrophobicity and solubility. However, care must be taken as the conditions required for these reactions can also lead to chain cleavage through β-elimination, particularly in pectins that still have a low degree of methyl esterification.

Enzymatic Synthesis and Biocatalytic Modification Strategies

Enzymatic methods provide a highly specific and controlled alternative to chemical synthesis for producing pectic acid. These biocatalytic strategies operate under mild conditions, minimizing the degradation of the polymer backbone.

Pectin methylesterases (PMEs, EC 3.1.1.11) are the key enzymes responsible for the de-esterification of pectin in nature. They catalyze the hydrolysis of the methyl ester bond at the C6 position of galacturonic acid residues, releasing methanol (B129727) and a proton, which generates a free carboxyl group. This enzymatic action is the primary biological pathway for the formation of pectic acid.

PMEs are found in plants, fungi, and bacteria and play crucial roles in processes like cell wall remodeling, fruit ripening, and plant defense. The activity of PMEs is often regulated in vivo by proteinaceous inhibitors known as pectin methylesterase inhibitors (PMEIs).

PMEs exhibit different modes of action, which results in distinct patterns of de-esterification along the pectin chain:

Multiple-chain (or random) mechanism : The enzyme acts randomly along the pectin polymer, detaching after a few catalytic events to act on another chain. This is characteristic of many fungal PMEs and leads to a random distribution of free carboxyl groups.

Single-chain (or blockwise) mechanism : The enzyme moves progressively along a single pectin chain, creating long, continuous blocks of de-esterified galacturonic acid residues. This mode of action is common for plant PMEs.

The pattern of de-esterification significantly impacts the functional properties of the resulting pectic acid. Blockwise de-esterification creates regions that are ideal for forming strong gels with divalent cations like calcium, as described by the "egg-box model". In contrast, random de-esterification makes the pectin chain more susceptible to degradation by other cell wall-modifying enzymes like polygalacturonases.

| Enzyme | EC Number | Action | Product | Mode of Action | Reference(s) |

|---|---|---|---|---|---|

| Pectin Methylesterase (PME) | 3.1.1.11 | Catalyzes the hydrolysis of methyl esters on the galacturonic acid backbone | Pectic acid and Methanol | Multiple-chain (random) or Single-chain (blockwise) |

Enzymatic Transglycosylation for Novel Oligosaccharide and Polysaccharide Architectures

Enzymatic transglycosylation is a sophisticated biochemical process that facilitates the transfer of a glycosyl group from a donor molecule to an acceptor molecule, resulting in the formation of new glycosidic bonds. This process is distinct from simple hydrolysis, which involves the cleavage of glycosidic bonds by the addition of water. In the context of this compound, transglycosylation offers a powerful tool for the synthesis of novel oligosaccharide and polysaccharide structures with tailored properties and functionalities. While the enzymatic hydrolysis of pectin to produce pectic oligosaccharides (POS) is extensively studied, the use of transglycosylation to build larger, more complex pectin-based architectures is a more specialized area of research.

The core mechanism of enzymatic transglycosylation involves a glycoside hydrolase (GH) enzyme operating in a "synthesis" mode rather than its typical degradative mode. The process is generally initiated by the enzyme cleaving a glycosidic bond in a donor substrate, forming a covalent glycosyl-enzyme intermediate. Subsequently, instead of transferring the glycosyl unit to a water molecule (hydrolysis), the enzyme transfers it to the hydroxyl group of an acceptor molecule, creating a new, often larger, oligosaccharide or polysaccharide.

A notable example of enzymatic transglycosylation involving pectin-related structures is the formation of covalent linkages between xyloglucan (B1166014) and pectin, mediated by xyloglucan endotransglucosylases/hydrolases (XTHs). universityofgalway.ienih.govnih.gov XTHs are a family of enzymes that play a crucial role in the modification of the plant cell wall by cleaving and rejoining xyloglucan chains. nih.gov Certain members of the XTH family are capable of "hetero-transglycosylation," where the donor and acceptor substrates are from different polysaccharide classes. nih.gov

In this scenario, a xyloglucan polymer acts as the donor substrate. The XTH enzyme cleaves a glycosidic bond within the xyloglucan backbone and forms a xyloglucan-enzyme intermediate. Subsequently, the enzyme can transfer this xyloglucan segment to a suitable acceptor molecule. Research has suggested that side chains of pectic polysaccharides, specifically the galactan or arabinan (B1173331) side chains of rhamnogalacturonan-I (RG-I), can serve as acceptors for this transglycosylation reaction. universityofgalway.ieresearchgate.net This results in the formation of a novel xyloglucan-pectin hybrid polysaccharide, effectively creating a covalent bridge between these two major components of the plant cell wall. universityofgalway.ienih.gov

While some studies have found it challenging to demonstrate this specific hetero-transglycosylation activity in vitro, the concept remains a significant hypothesis for how the intricate network of the plant cell wall is assembled and modified in vivo. universityofgalway.ieresearchgate.net The enzymatic creation of such hybrid structures represents a key mechanism for generating novel polysaccharide architectures with potentially unique physicochemical and biological properties.

The following table summarizes the key components and outcomes of this enzymatic transglycosylation process.

| Enzyme Family | Donor Substrate | Acceptor Substrate (Pectin-related) | Resulting Novel Architecture | Proposed Function |

| Xyloglucan Endotransglucosylase/Hydrolase (XTH) | Xyloglucan | Rhamnogalacturonan-I (RG-I) side chains (e.g., arabino- or galacto-oligosaccharides) | Covalently linked xyloglucan-pectin hybrid polysaccharide | Integration and strengthening of the plant cell wall matrix universityofgalway.ienih.gov |

This targeted enzymatic approach to building new polysaccharide architectures from pectic acid derivatives and other polysaccharides opens avenues for creating biomaterials with novel functionalities for applications in food science, materials science, and biomedicine.

Interactions and Self Assembly Phenomena of Pectic Acid, Potassium Salt

Metal Ion Complexation and Coordination Chemistry

The carboxyl groups of the galacturonic acid residues in pectic acid, potassium salt serve as primary sites for interaction with metal cations. The nature and strength of these interactions are highly dependent on the specific ion involved, leading to distinct structural and functional outcomes.

Specificity and Stoichiometry of Monovalent (e.g., K+) and Divalent/Trivalent (e.g., Ca2+) Ion Binding

The binding of metal ions to this compound is a competitive process influenced by the charge and size of the cation. Monovalent ions, such as the native potassium ions (K+), are generally associated with the carboxylate groups through electrostatic interactions. These interactions are relatively weak and non-specific, leading to a more flexible polymer chain in solution.

In contrast, divalent and trivalent cations, with calcium (Ca2+) being the most studied example, exhibit a much higher affinity for the pectate chain. The binding of Ca2+ is a more complex process involving both electrostatic attraction and the formation of coordination complexes with the carboxyl and hydroxyl groups of the galacturonic acid residues. This leads to a more ordered and rigid structure. The stoichiometry of this binding is not a simple one-to-one interaction. Research suggests that the binding of divalent cations is cooperative, meaning the binding of one ion facilitates the binding of subsequent ions in adjacent sites.

The precise stoichiometry is influenced by factors such as the degree of methylesterification of the pectin (B1162225) (which is minimal in pectic acid), the concentration of the ions, and the pH of the solution. While specific stoichiometric ratios for K+ binding to pectic acid are not extensively detailed in the literature, the focus has been on the displacement of monovalent ions by divalent or trivalent cations, which is the basis for gel formation. It is understood that multiple carboxylate groups are involved in the chelation of a single divalent cation.

| Ion Type | Predominant Interaction | Binding Strength | Consequence for Polymer Chain |

| Monovalent (e.g., K+) | Electrostatic | Weaker | Flexible |

| Divalent (e.g., Ca2+) | Electrostatic & Coordination | Stronger | Rigidification, Cross-linking |

| Trivalent (e.g., Al3+) | Electrostatic & Coordination | Strongest | Strong Cross-linking |

"Egg-Box" Model and Other Mechanistic Frameworks for Ionic Cross-linking

The "egg-box" model is the most widely accepted framework for describing the ionic cross-linking of pectate chains by divalent cations like calcium. This model proposes that sections of two or more parallel pectate chains align, creating cavities where the calcium ions can be specifically chelated. These cavities are formed by the buckled conformation of the polygalacturonic acid chains.

The calcium ions fit into these cavities, much like eggs in an egg carton, and form coordinate bonds with oxygen atoms from the carboxyl and hydroxyl groups of the galacturonic acid residues on the adjacent chains. This creates strong junction zones, effectively cross-linking the polymer chains and leading to the formation of a three-dimensional gel network. The stability of this structure is a result of the cooperative nature of the binding and the precise geometric fit of the calcium ions within the cavities.

While the "egg-box" model provides a powerful visual and mechanistic understanding, other contributing factors to ionic cross-linking include intermolecular hydrogen bonding and hydrophobic interactions, which can further stabilize the aggregated structure.

Spectroscopic and Calorimetric Investigations of Ion-Pectate Interactions

Spectroscopic and calorimetric techniques have been instrumental in elucidating the molecular details of ion-pectate interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR studies on potassium pectate reveal characteristic absorption bands associated with the carboxylate groups (COO-). Upon interaction with divalent cations like Ca2+, shifts in the asymmetric and symmetric stretching vibrations of the carboxylate groups are observed. These shifts provide direct evidence of the coordination of the metal ions to the carboxylate groups and changes in their local environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR spectroscopy have been employed to study ion-pectate interactions. 13C CP/MAS NMR spectra of potassium pectate show distinct resonance signals for the carbon atoms of the galacturonic acid residue. Changes in the chemical shifts of the carboxyl carbon (C-6) and other ring carbons upon the addition of other ions can provide insights into the specific binding sites and the conformational changes that occur in the polymer chain. researchgate.netnih.govresearchgate.net

Calorimetric Studies: Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. While specific ITC data for the binding of K+ to pectic acid is not extensively available, studies on similar systems demonstrate that the binding of divalent cations to pectate is an enthalpically driven process, often accompanied by a favorable entropic contribution due to the release of water molecules and counterions from the polymer and the cation. These studies provide quantitative data on the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Polyelectrolyte Interactions with Oppositely Charged Biopolymers

As a polyanion, this compound readily interacts with positively charged polymers (polycations) through electrostatic attraction. These interactions can lead to the formation of polyelectrolyte complexes (PECs), which can manifest as soluble complexes, precipitates, or liquid-liquid phase-separated systems known as complex coacervates.

Complex Coacervation with Proteins and Polyamines

Complex coacervation is a phenomenon where two oppositely charged polyelectrolytes in a solution associate to form a dense, polymer-rich phase (the coacervate) and a dilute, polymer-poor phase. This compound can form complex coacervates with various polycationic biopolymers.

Proteins: Below their isoelectric point (pI), proteins carry a net positive charge and can interact with the negatively charged pectate. The formation and properties of these coacervates are highly dependent on factors such as pH, ionic strength, the charge density of both biopolymers, and their relative concentrations. These coacervates have potential applications in encapsulation and controlled release.

Polyamines: Natural polyamines such as spermine (B22157) and spermidine, which are positively charged at physiological pH, can also induce the coacervation of this compound. The multivalent nature of these polyamines allows for effective charge neutralization and cross-linking of the pectate chains, leading to the formation of stable coacervates.

| Polycation | Key Interaction Drivers | Resulting Structure |

| Proteins (below pI) | Electrostatic attraction, Hydrogen bonding | Complex Coacervates |

| Polyamines (e.g., spermine) | Strong electrostatic interactions | Complex Coacervates |

Multilayer Assembly at Interfaces with Synthetic Polycations

The principle of electrostatic attraction between this compound and polycations can be harnessed to build up thin films layer by layer on a substrate. This technique, known as layer-by-layer (LbL) assembly, involves the sequential adsorption of the polyanion (this compound) and a synthetic polycation from their respective solutions.

Commonly used synthetic polycations for this purpose include poly(allylamine hydrochloride) (PAH) and poly(diallyldimethylammonium chloride) (PDADMAC). The process begins with a charged substrate, onto which a layer of the oppositely charged polyelectrolyte is adsorbed, reversing the surface charge. This is followed by the adsorption of the other polyelectrolyte, and the process is repeated to build up a multilayered film of controlled thickness and composition. These multilayer films have tunable properties and find applications in coatings, sensors, and drug delivery systems.

Rheological Behavior and Gelation Mechanisms in Pectate Systems (Mechanistic Focus)

This compound, a form of low-methoxyl (LM) pectin, exhibits complex rheological behaviors and gelation mechanisms that are highly dependent on its physicochemical environment. As a polyelectrolyte, the conformation of potassium pectate chains in solution and their ability to form networks are governed by intermolecular and intramolecular forces, which can be modulated by external factors.

Theoretical Models of Polymer Entanglement and Network Formation in Pectate Gels

The formation of a pectate gel is a process of transitioning from a solution of individual polymer chains (sol) to a continuous three-dimensional network that entraps the solvent (gel). nih.govacs.org This process is driven by the formation of junction zones, where segments of different polymer chains associate. acs.org

Network Formation Models: For low-methoxyl pectates, the primary model for gelation in the presence of divalent cations is the "egg-box" model. nih.goviranarze.ir Although potassium pectate involves a monovalent cation, this model provides a fundamental understanding of junction zone formation in pectates. The model describes how divalent cations, like calcium, coordinate with the negatively charged carboxyl groups of non-esterified galacturonic acid units on adjacent polymer chains, creating ordered and stable junction zones that act as the cross-links of the gel network. nih.goviranarze.ir

In systems with monovalent cations like potassium pectate, gelation is more subtle and often relies on other interactions. At low pH, network formation can be driven by hydrogen bonding between protonated carboxyl groups and secondary alcohol groups. nih.goviranarze.ir Hydrophobic interactions between methyl esters can also contribute, although these are less significant in pectic acid where the degree of esterification is negligible. iranarze.ir The initial step often involves a strong association of two polymers into a dimer, followed by weaker inter-dimer aggregation governed by electrostatic interactions. iranarze.ir

Polymer Entanglement: Beyond specific chemical interactions at junction zones, physical chain entanglement plays a crucial role in the viscoelastic properties of pectate solutions and gels, especially at concentrations above the critical overlap concentration. escholarship.orgresearchgate.net Entangled polymer dynamics are often described by the "tube model," where a given polymer chain is considered to be confined within a virtual tube formed by the surrounding chains, restricting its lateral motion. researchgate.net

Interfacial Adsorption and Film Formation Principles

Potassium pectate, as a surface-active polysaccharide, has the ability to adsorb at interfaces and form cohesive films and coatings. This property is fundamental to its application as a stabilizer, emulsifier, and film-forming agent.

Adsorption Kinetics and Isotherms on Solid and Liquid Substrates

The adsorption of pectate molecules onto surfaces is governed by the interactions between the polymer and the substrate, as well as the solution conditions.

Adsorption Isotherms: The relationship between the amount of adsorbed substance and its concentration in the solution at equilibrium is described by adsorption isotherms. For the adsorption of water vapor on pectin, the isotherms are typically classified as Type III according to the Brunauer classification. nih.gov This indicates that the adsorbate-adsorbate interactions are stronger than the adsorbate-adsorbent interactions. The equilibrium moisture content increases with increasing water activity. nih.govnih.gov Several theoretical models, including the Guggenheim-Anderson-de Boer (GAB), Halsey, Henderson, and Oswin models, have been used to describe the sorption behavior of pectin. The Oswin model has been found to provide a particularly good fit for pectin's moisture adsorption isotherms over a range of temperatures and water activities. nih.govnih.gov In the context of adsorbing solutes from a solution, models such as the Langmuir, Freundlich, and SIPS isotherms are used to characterize the adsorption capacity. customer-oci.com

Adsorption Kinetics: The rate at which pectate molecules adsorb to an interface is influenced by diffusion from the bulk solution to the subsurface layer, followed by the attachment and conformational rearrangement of the polymer at the interface. The charge of the pectate molecule, influenced by pH and ionic strength, is a key factor. At pH values above the pKa, the extended, negatively charged chains may experience an electrostatic barrier to adsorption on negatively charged surfaces but can readily adsorb on positively charged surfaces. Conversely, at low pH, the more compact, less charged molecules may adsorb more readily on a wider variety of surfaces. The presence of acetyl groups can also enhance emulsification and interfacial activity. nih.gov

Structural Characteristics of Pectate Films and Coatings

Pectin-based films and coatings are typically formed by casting and drying an aqueous solution of the polymer. The resulting films are generally transparent, homogenous, and have a continuous microstructure. mdpi.comundip.ac.id

Microstructure and Morphology: Scanning electron microscopy (SEM) studies of films made from various pectin sources reveal a relatively uniform and intact surface structure, indicating good film-forming properties. mdpi.comnih.gov The microstructure consists of a three-dimensional network of entangled polymer chains that immobilizes other components. researchgate.net The roughness and specific morphology can vary depending on the pectin source, concentration, and the presence of other components like plasticizers or cross-linking agents. mdpi.com

Mechanical and Barrier Properties: The structural integrity of pectate films is defined by their mechanical properties, such as tensile strength (TS) and elongation at break (EAB). These properties are influenced by the density of intermolecular crosslinks and entanglements within the film matrix. undip.ac.idnih.gov Increasing pectin concentration can lead to stronger crosslinking, which may increase tensile strength but decrease flexibility and elongation. undip.ac.id For example, films made from pitaya peel pectin have demonstrated tensile strengths between 27.67–33.97 MPa and elongation at break of 14.28–18.21%. mdpi.com Pectin films are effective barriers to oxygen but generally have poor moisture barrier properties due to their hydrophilic nature. nih.gov The structural characteristics can be further analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify chemical bonds and X-ray diffraction (XRD) to assess the degree of crystallinity within the film. researchgate.net

| Pectin Source | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Pomelo Peel | 22.25 ± 1.52 | - | mdpi.com |

| Lemon Peel | 31.26 ± 2.30 | - | mdpi.com |

| White-fleshed Pitaya Peel | 32.40 ± 1.65 | - | mdpi.com |

| Mandarin Peel | 13.90–22.54 | 15.82–18.82 | mdpi.com |

| Pectin-Nanochitosan (50:50) | 8.96 | - | nih.gov |

| Papaya Peel (1g Pectin, 50% Starch) | 1.3121 ± 0.0720 | 9.42 ± 0.08 | undip.ac.id |

Biochemical and Biological Roles of Pectic Acid in Plant Systems and Microbial Processes

Pectic Acid in Plant Cell Wall Architecture and Developmental Biology

Pectic acid, a major component of pectin (B1162225), plays a crucial role in the architecture and developmental biology of plants. This complex polysaccharide is a key constituent of the primary cell wall and the middle lamella, the layer that cements adjacent plant cells together.

Biosynthesis and Deposition Pathways of Pectates in Planta

The biosynthesis of pectic polysaccharides, including the precursors of pectic acid, is a complex process that primarily occurs in the Golgi apparatus of plant cells. psu.edunih.gov Pectin is synthesized in a highly methylesterified form and is then secreted into the apoplast, the space outside the cell membrane. psu.eduresearchgate.net The entire process is estimated to require the coordinated action of at least 67 different glycosyltransferases, methyltransferases, and acetyltransferases. nih.gov

Once in the cell wall, the methylesterified pectin, known as homogalacturonan (HG), undergoes de-esterification by the action of pectin methylesterases (PMEs). mdpi.comumn.edu This enzymatic modification removes the methyl groups, converting the pectin into pectic acid (polygalacturonic acid), which carries a negative charge. britannica.com This de-esterification is a critical step that makes the pectic acid susceptible to degradation by enzymes like polygalacturonase (PG) and pectate lyase (PL). mdpi.com

The deposition of pectates is linked to cell expansion. tandfonline.com Newly synthesized and secreted pectate can chelate calcium ions from the existing cell wall, leading to a loosening of the wall structure and facilitating cell expansion. tandfonline.comnih.gov This new pectate, now containing calcium, can then be incorporated into the wall, strengthening it and directly linking cell growth with the deposition of new wall material. tandfonline.comnih.gov

Contribution of Pectic Acid to Cell Wall Integrity, Porosity, and Plasticity

The degree of methylesterification of pectin significantly influences the physical properties of the cell wall, including its porosity and plasticity. oup.comresearchgate.net A higher degree of de-methylesterification, leading to more pectic acid, allows for the formation of more calcium cross-links, which can stiffen the cell wall and reduce its porosity. oup.com Conversely, the activity of pectin-degrading enzymes can increase wall porosity. nih.gov The dynamic interplay between pectin methylesterases and pectin-degrading enzymes allows the plant to precisely regulate the plasticity of the cell wall, which is essential for processes such as cell growth, expansion, and differentiation. nih.govfrontiersin.org Pectin's ability to hydrate (B1144303) the cell wall also contributes to its flexibility. mdpi.com

Role in Plant-Pathogen Interactions and Defense Signaling

The plant cell wall, with pectic acid as a key component, serves as the first line of defense against microbial pathogens. nih.govnih.gov Many plant pathogens produce pectin-degrading enzymes, such as polygalacturonases and pectate lyases, to break down the middle lamella and facilitate their invasion of plant tissues. umn.eduannualreviews.org

However, the plant is not a passive victim in this interaction. The breakdown of pectic acid by pathogenic enzymes can release small fragments known as oligogalacturonides (OGs). nih.govsemanticscholar.org These OGs can act as damage-associated molecular patterns (DAMPs), triggering a range of plant immune responses. nih.govnih.gov The perception of OGs can lead to the production of antimicrobial compounds, reinforcement of the cell wall, and the activation of defense-related genes. nih.gov This pectin-mediated signaling is a critical component of the plant's innate immunity. nih.gov

The degree of pectin methylesterification can also influence the outcome of plant-pathogen interactions. umn.edu Changes in the patterns of pectin methylesterification can be induced upon pathogen attack, potentially making the cell wall more resistant to degradation by pathogenic enzymes. nih.gov

Microbial Metabolism and Enzymatic Degradation of Pectic Acid

Microorganisms have evolved sophisticated enzymatic systems to degrade pectic acid, allowing them to utilize this abundant plant polysaccharide as a carbon source. This process is particularly important for plant pathogenic microbes, as it facilitates the colonization of host tissues.

Characterization of Pectate Lyases and Polygalacturonases from Diverse Microorganisms

A wide variety of microorganisms, including bacteria, fungi, and yeasts, produce enzymes capable of degrading pectic acid. taylorfrancis.com The two main classes of enzymes involved in the depolymerization of the pectic acid backbone are pectate lyases and polygalacturonases.

Pectate lyases (PLs) cleave the α-1,4-glycosidic bonds of pectic acid via a β-elimination mechanism, resulting in the formation of unsaturated oligogalacturonides. nih.govwikipedia.org These enzymes typically have an alkaline pH optimum and are dependent on calcium ions for their activity. researchgate.net

Polygalacturonases (PGs) , on the other hand, catalyze the hydrolytic cleavage of the α-1,4-glycosidic bonds in the pectic acid chain. nih.gov PGs are classified as endo-PGs, which act randomly within the polymer chain, and exo-PGs, which cleave from the non-reducing end. nih.gov

The following table provides a summary of the characteristics of some microbial pectate lyases and polygalacturonases.

| Enzyme | Microorganism | Family | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

|---|---|---|---|---|---|

| Pectate Lyase (PelN) | Paenibacillus sp. 0602 | Polysaccharide Lyase Family 1 | 9.8 | 65 | Thermostable and alkali-stable nih.gov |

| Pectate Lyase (AnPL9) | Aspergillus nidulans | Polysaccharide Lyase Family 9 | Neutral to Alkaline (6.0-11.0) | Not specified | Active on various pectic substrates nih.gov |

| Polygalacturonase | Aspergillus fumigatus | Glycoside Hydrolase Family 28 | Not specified | Not specified | Molecular weight of approximately 43.0 kDa nih.gov |

| Polygalacturonase | Rhizomucor pusillus | Not specified | 5.0 | 55 | Mon-meric enzyme with a molecular weight of 32 kDa nih.gov |

| Pectate Lyase | Erwinia chrysanthemi | Not specified | Alkaline | Not specified | Plays a role in plant tissue maceration annualreviews.org |

Biochemical Pathways of Pectate Depolymerization and Saccharification by Microbial Consortia

The complete breakdown of pectic acid into monosaccharides by microbial consortia involves a series of enzymatic steps. nih.gov Extracellular enzymes, primarily pectate lyases and polygalacturonases, first depolymerize the pectic acid into smaller oligogalacturonides. researchgate.net

These oligomers are then transported into the microbial cell, where they are further catabolized. researchgate.net The specific intracellular pathways can vary between different microorganisms. In some bacteria, a pathway has been identified that involves the sequential action of several enzymes to convert the oligogalacturonides into galacturonate and 5-keto-4-deoxyuronate (DKI). nih.govnih.gov These intermediates are then channeled into central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to generate energy and metabolic precursors. researchgate.net

The synergistic action of a consortium of microbial enzymes is often required for the efficient saccharification of the complex pectin network found in plant cell walls. taylorfrancis.com This includes not only pectate lyases and polygalacturonases but also accessory enzymes that remove the side chains of more complex pectins.

Genetic and Molecular Mechanisms Regulating Pectate Utilization Loci (PULs) in Bacteria

The degradation of complex polysaccharides like pectic acid by bacteria is a highly regulated process, orchestrated by sophisticated genetic systems known as Polysaccharide Utilization Loci (PULs). These loci are clusters of co-regulated genes that encode all the necessary protein machinery for the binding, degradation, and import of a specific glycan. nih.govbiorxiv.org The regulation of these PULs ensures that the energetically expensive production of enzymes and transporters only occurs when the target substrate, such as pectate, is present in the environment. The primary mechanism of regulation involves substrate induction, where breakdown products of the target polysaccharide trigger the expression of the PUL.

In the phylum Bacteroidota, which includes prominent gut bacteria like Bacteroides thetaiotaomicron, PULs are the key to their ability to adapt to a wide range of dietary fibers. nih.govasm.org The archetypal regulatory model for PULs involves a sensing and response system that is highly specific to the structure of the target glycan. asm.org

The general mechanism proceeds as follows:

Initial Sensing: Bacteria express a low, basal level of cell-surface enzymes. asm.org When pectic acid is encountered, these enzymes perform an initial, limited breakdown of the polysaccharide into smaller oligosaccharides.

Signal Recognition: These resulting oligosaccharides act as signaling molecules. They are recognized and bound by the sensor domain of a specific type of regulatory protein complex, often a Hybrid Two-Component System (HTCS). biorxiv.orgnih.gov

Signal Transduction: The binding of the oligosaccharide to the sensor protein triggers a conformational change, which transmits a signal across the bacterial outer membrane to an inner-membrane or cytoplasmic component.

Transcriptional Activation: This signal ultimately activates a transcriptional regulator, which then binds to promoter regions on the DNA and initiates the large-scale transcription of all the genes within the pectate-specific PUL. nih.gov This leads to the synthesis of the full complement of surface glycan binding proteins (SGBPs), degrading enzymes (such as pectate lyases), and outer membrane transporters (homologs of SusC/SusD) required for the efficient utilization of the pectic substance. nih.govasm.org

Research in model organisms like Bacteroides thetaiotaomicron has elucidated the specifics of this regulatory mechanism for different types of pectic polysaccharides. The specificity of the sensor proteins is remarkable; for instance, the HTCS regulating the rhamnogalacturonan-I (RGI) PUL is activated by an unsaturated oligosaccharide, a specific product of lyase activity. In contrast, the sensor for the homogalacturonan (HG) PUL recognizes only saturated oligosaccharides. nih.gov This ensures that distinct PULs are activated only by their specific substrates.

In other bacteria, such as those from the former Enterobacteriaceae family (e.g., Dickeya dadantii, a plant pathogen), the regulation of pectin degradation genes is controlled by transcriptional repressors. A well-studied example is the KdgR protein, a repressor that controls the expression of genes involved in the transport and catabolism of pectin degradation products. nih.gov The presence of 2-keto-3-deoxygluconate, a key intermediate in the metabolic pathway of pectic acid, acts as an inducer by binding to KdgR and causing it to release from the DNA, thereby allowing gene expression to proceed. nih.gov Similarly, in Bacillus subtilis, specific two-component system response regulators, namely CitT and YycI, have been identified as key players in controlling the degradation of pectin. mdpi.com

The intricate genetic and molecular control of pectate utilization allows bacteria to respond efficiently to the availability of nutrients in their environment, a critical capability for their survival in competitive ecosystems like the human gut or in the context of plant-pathogen interactions.

Detailed Research Findings

The following tables summarize key regulatory components and the enzymatic machinery encoded within pectate-specific PULs in different bacteria, based on published research findings.

Table 1: Key Regulatory Proteins in Bacterial Pectate Utilization

| Bacterial Species | Regulatory Protein(s) | Protein Type | Inducing Molecule(s) | Target PUL/Genes |

|---|---|---|---|---|

| Bacteroides thetaiotaomicron | BT4673 | Hybrid Two-Component System (HTCS) | Small galacto-oligosaccharides (saturated) | Homogalacturonan (HG) PUL nih.gov |

| Bacteroides thetaiotaomicron | BT4178 | Hybrid Two-Component System (HTCS) | Unsaturated RGI-derived oligosaccharides | Rhamnogalacturonan-I (RGI) PUL researchgate.net |

| Dickeya dadantii (formerly Erwinia chrysanthemi) | KdgR | Transcriptional Repressor (IclR family) | 2-keto-3-deoxygluconate (KDG) | Genes for pectin degradation product transport and catabolism nih.gov |

| Bacillus subtilis | CitT, YycI | Two-Component System (TCS) Response Regulators | Pectin/Hemicellulose presence | Genes for pectin and hemicellulose degradation mdpi.com |

Table 2: Representative Enzymes Encoded within Pectate Utilization Loci

| Enzyme Type | CAZy Family Examples | Function | Localization |

|---|---|---|---|

| Pectate Lyase | PL1, PL9, PL11 | Cleaves α-1,4-glycosidic bonds in the pectic acid backbone via β-elimination. nih.govnih.gov | Cell Surface / Periplasm |

| Polygalacturonase | GH28 | Hydrolyzes the glycosidic bonds in the pectic acid backbone. nih.govnih.gov | Cell Surface / Periplasm |

| Pectin Methylesterase | CE8 | Removes methyl groups from pectin, making it susceptible to lyases and polygalacturonases. nih.gov | Extracellular / Cell Surface |

| α-L-Rhamnosidase | GH106 | Cleaves rhamnose residues from the Rhamnogalacturonan-I backbone. nih.gov | Periplasm |

| β-Galactosidase | GH2, GH35 | Removes galactose side chains from pectic polysaccharides. nih.gov | Periplasm |

Advanced Analytical and Characterization Methodologies for Pectic Acid, Potassium Salt

Chromatographic Separations for Polysaccharide Analysis

Chromatographic techniques are indispensable for dissecting the molecular heterogeneity of pectic acid, potassium salt. By separating molecules based on physical and chemical properties such as size and charge, these methods provide detailed information on the polymer's composition and structure.

High-Performance Size Exclusion Chromatography (HPSEC) for Molecular Weight Distribution

High-Performance Size Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight (Mw) and molecular weight distribution of polymers like this compound. benthamscience.comnih.gov The separation principle is based on the hydrodynamic volume of the molecules. The stationary phase consists of porous beads with a defined range of pore sizes. bitesizebio.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. bitesizebio.com This separation by size allows for the determination of key molecular weight parameters.

Research findings demonstrate that HPSEC is a simple, rapid, and repeatable method for characterizing pectic polysaccharides. nih.govnih.gov The analysis provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp). nih.gov The ratio of Mw to Mn gives the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution within the sample. nih.govmdpi.com A typical HPSEC system for pectin (B1162225) analysis employs columns such as the TSK G3000PWXL, a mobile phase of a buffered salt solution (e.g., 50 mM sodium phosphate (B84403) or 50 mmol/L ammonium (B1175870) acetate), and is coupled with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD). nih.govnih.govnih.gov For more absolute measurements, it can be coupled with a multi-angle laser light scattering (MALLS) detector. benthamscience.commdpi.com

| Parameter | Description | Typical Value/Range for Pectins/Pectic Acids | Source |

| Weight-Average Molecular Weight (Mw) | The average molecular weight where molecules contribute based on their weight fraction. | 14.5 - 43,000 Da | nih.govmdpi.com |

| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains in the sample. | 21,000 Da | nih.gov |

| Polydispersity Index (PDI) | A measure of the uniformity of the polymer chains (Mw/Mn). A value of 1 indicates a monodisperse sample. | 1.23 - 2.0 | nih.govmdpi.com |

| Mobile Phase | The solvent that carries the sample through the column. | 50 mM Phosphate Buffer (pH ~6.9); 0.05 M Sodium Nitrate | nih.govresearchgate.net |

| Detector | The component that detects the eluting molecules. | Refractive Index (RI), Evaporative Light Scattering (ELSD), MALLS | benthamscience.comnih.govresearchgate.net |

Ion Exchange Chromatography for Charge Density and Compositional Heterogeneity

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. bio-rad.com Pectic acid is an anionic polymer composed of α-(1-4)-linked D-galacturonic acid units. In its potassium salt form, the carboxyl groups are negatively charged (COO- K+), imparting a significant negative charge to the macromolecule in aqueous solution. scispace.com This characteristic makes it ideally suited for analysis by anion-exchange chromatography, which utilizes a positively charged stationary phase. harvardapparatus.com

| Feature | Description | Relevance to this compound | Source |

| Principle | Separation based on reversible interaction with a charged stationary phase. | The polymer's negatively charged carboxyl groups interact with a positive stationary phase. | bio-rad.com |

| Stationary Phase | A solid support with covalently bound charged functional groups. | Anion-exchanger (e.g., DEAE-cellulose) with positive charges. | harvardapparatus.com |

| Mobile Phase | A buffered aqueous solution. | A buffer is used to control pH and, consequently, the charge of the analyte. | harvardapparatus.com |

| Elution Method | Displacement of the bound analyte. | A gradient of increasing salt concentration (e.g., KCl) is used to release the bound polymer. | bio-rad.com |

| Information Gained | Charge density and compositional heterogeneity. | Separates molecules based on the number and distribution of charged galacturonic acid units. | fredhutch.orgresearchgate.net |

Paper Chromatography and Thin Layer Chromatography for Oligosaccharide Analysis

Paper Chromatography (PC) and Thin Layer Chromatography (TLC) are planar chromatographic techniques used for the separation and analysis of smaller molecules, such as the oligosaccharide fragments produced from the controlled hydrolysis of this compound. osu.edunih.gov These methods are valuable for analyzing the monomeric and short-chain oligomeric composition of the polysaccharide backbone. researchgate.netresearchgate.net Separation is based on the principle of partitioning, where components of the mixture are distributed differently between a stationary phase (cellulose for paper, or a thin layer of an adsorbent like silica (B1680970) gel for TLC) and a liquid mobile phase that moves through it. researchgate.netcreative-biolabs.com

In the analysis of pectic acid hydrolysates, a sample solution is applied as a small spot near the edge of the stationary phase. The edge is then dipped in a developing solvent (mobile phase), which travels up the plate or paper by capillary action. Compounds with higher affinity for the stationary phase and lower solubility in the mobile phase travel shorter distances, while compounds with lower affinity for the stationary phase and higher solubility travel further. After development, the separated spots are visualized using specific colorimetric reagents. osu.edu This allows for the identification of constituent monosaccharides (galacturonic acid) and oligosaccharides (di- and tri-galacturonic acid) by comparing their positions (Rf values) to those of known standards. researchgate.netresearchgate.net

| Technique | Stationary Phase | Common Mobile Phase (v/v/v) | Visualization Reagent | Analytes Identified | Source |

| TLC | Silica Gel 60 | n-butanol : acetic acid : water (5:4:1) | Diphenylamine, aniline, orthophosphoric acid in acetone | Galacturonic acid, Arabinose, Galactose, Rhamnose, Xylose | |

| PC | Whatman No. 3 Filter Paper | 33% ethanol (B145695) in water (v/v) | Hydroxylamine and Ferric Chloride (for esters); Bromophenol blue (for acids) | Pectic substances and their degradation products | osu.edu |

| TLC | Silica Gel | N/A | N/A | Galacturonic acid, Digalacturonic acid, Trigalacturonic acid | researchgate.netresearchgate.net |

Microscopic and Imaging Techniques for Supramolecular Structures

Microscopic techniques provide direct visualization of the morphology and organization of this compound polymers, from individual chains to complex, aggregated networks. These methods are crucial for understanding the supramolecular architecture that governs the material's physical properties.

Atomic Force Microscopy (AFM) for Polymer Conformation and Network Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. mdpi.com It is exceptionally well-suited for visualizing the morphology of soft biological materials like this compound, with minimal sample preparation. researchgate.net The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser to construct a three-dimensional topographical map of the surface. mdpi.com For fragile samples like polysaccharides, "tapping mode" is often employed, where the cantilever oscillates and gently taps (B36270) the surface, minimizing destructive shear forces. su.ac.th

AFM studies have provided unprecedented insights into the structure of pectin-derived molecules. nih.gov It allows for the direct visualization of individual polymer chains, revealing their conformation (e.g., linear or branched), length, and height. fao.orgnih.gov Researchers have used AFM to observe the chain-like structure of pectin molecules and to confirm the existence of branching. su.ac.thnih.gov Furthermore, AFM can be used to study how these individual chains self-assemble and interact to form larger networks, providing information on network morphology, pore size, and the degree of polymer aggregation, which are fundamental to the gelling and stabilizing properties of pectic acid salts. nih.gov

| Parameter Measured | Finding/Observation | Significance | Source |

| Polymer Conformation | Individual pectin polymers possess long branches and have a chain-like structure. | Confirms the structural complexity beyond a simple linear chain. | su.ac.thnih.gov |

| Network Morphology | Pectin molecules can self-assemble into a regular, interlinked network upon drying on a substrate like mica. | Provides a visual basis for understanding the mechanism of gel and film formation. | nih.gov |

| Structural Changes | Enzymatic hydrolysis alters the size and branching of single polymers and leads to the breakdown of complexes. | Allows for direct observation of the effects of processing on polymer structure. | nih.gov |

| Heterogeneity | Allows for the analysis of individual polymer chains, revealing the degree of heterogeneity within a sample population. | Overcomes limitations of bulk analysis methods by showing variation at the single-molecule level. | researchgate.net |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Ultrastructural Visualization

Electron microscopy (EM) techniques use a beam of accelerated electrons to visualize specimens at a much higher resolution than light microscopy. nbf.org.pk Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are two primary EM methods used for the ultrastructural analysis of materials like this compound. nih.gov

Transmission Electron Microscopy (TEM) generates high-resolution, two-dimensional images by passing a beam of electrons through an ultrathin section of a specimen. The electrons that pass through are detected to form the image. To visualize polysaccharides like pectin, samples must be stained with electron-dense heavy metals (e.g., iron) to enhance contrast, as carbohydrates have very low electron scattering power. nih.govresearchgate.net TEM has been instrumental in localizing pectic substances in situ within the middle lamella and primary cell walls of plant tissues. nih.gov For isolated pectic acid, TEM can be used to visualize the fine structure of aggregated fibrils or the ultrastructure of gel networks in thinly sectioned samples.

| Technique | Principle | Sample Preparation | Information Obtained |

| TEM | An electron beam is transmitted through an ultra-thin specimen to form a 2D projection image. | Staining with heavy metals (e.g., ferric ion), fixation, embedding, and ultra-microtomy. nih.govresearchgate.net | High-resolution internal ultrastructure, visualization of individual fibrils or network cross-sections. |

| SEM | A focused electron beam scans the surface of a bulk specimen, generating signals that form a 3D-like surface image. | Sample is dried and coated with a thin layer of conductive material (e.g., gold). | Surface topography, porosity, and microstructure of gels, films, or powders. |

Potentiometric and Calorimetric Approaches for Interaction Thermodynamics

The thermodynamic forces driving the interaction of pectic acid, the demethylesterified form of pectin, with other molecules are crucial for understanding its functionality in various applications. Isothermal Titration Calorimetry (ITC) is a powerful and direct method for elucidating the complete thermodynamic profile of these interactions in solution. harvard.edunih.gov ITC measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive understanding of the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the Gibbs free energy of the interaction. harvard.eduvanderbilt.edu

In a typical ITC experiment, a solution of a ligand (e.g., a protein, metal ion, or small molecule) is titrated into a solution containing polygalacturonic acid. nih.gov The instrument directly measures the heat change (ΔH) associated with the binding event. harvard.edu From a single experiment, several key thermodynamic parameters can be determined:

Binding Constant (K_a): This quantifies the affinity between the interacting molecules.

Stoichiometry (n): This reveals the ratio of the molecules in the formed complex. nih.gov

Enthalpy Change (ΔH): This is the heat absorbed or released upon binding, providing insight into the types of bonds being formed and broken. nih.gov

Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this parameter reflects the change in the system's disorder upon binding, often related to conformational changes and the release of water molecules. nih.gov

Below is an interactive table showcasing typical thermodynamic data that can be obtained from an ITC experiment studying the interaction of a polyelectrolyte with a protein.

| Parameter | Value (at 25°C, 50 mM NaCl) | Value (at 25°C, 100 mM NaCl) | Value (at 25°C, 150 mM NaCl) |

|---|---|---|---|

| Stoichiometry (n) | 2.5 | 2.3 | 2.1 |

| Binding Constant (K_a) (M⁻¹) | 5.0 x 10⁶ | 1.2 x 10⁶ | 3.5 x 10⁵ |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 | -7.2 | -6.1 |

| Entropy Change (ΔS) (cal/mol·K) | 2.3 | 4.5 | 6.8 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -9.2 | -8.5 | -7.9 |

This table is illustrative of the type of data generated from ITC experiments on polyelectrolyte-protein interactions, adapted from findings on similar systems. The decrease in binding constant and enthalpy with increasing salt concentration is a typical observation for interactions driven by electrostatics. harvard.edu

Proton Exchange Capacity and pKa Determination of Polygalacturonic Acid

Potentiometric titration is a fundamental and precise technique for characterizing the acid-base properties of polygalacturonic acid. pubtexto.comscispace.com This method is employed to determine two critical parameters: the proton exchange capacity and the acid dissociation constant (pKa).

Proton Exchange Capacity (PEC)

The proton exchange capacity is a measure of the total number of ionizable carboxylic acid groups per unit mass of the polygalacturonic acid. This parameter is essential for quantitatively defining the interaction capacity of pectic acid with positively charged species, such as metal ions. researchgate.net The determination is carried out by titrating a known mass of pectic acid, dissolved in a solution of constant ionic strength, with a standardized strong base (e.g., sodium hydroxide). The equivalence point of the titration, where all the carboxylic acid protons have been neutralized, allows for the calculation of the total number of acidic sites.

One study determined the proton exchange capacity of pectic acid potentiometrically at a constant ionic strength of 1.0 mol dm⁻³. The results indicated that the pectic acid sample could take up 4.94 ± 0.1 milliequivalents of sodium ions per gram at a pH of 6.20. pubtexto.com

Interactive Data Table: Proton Exchange Capacity of Pectic Acid

| Parameter | Value | Conditions |

|---|---|---|

| Proton Exchange Capacity | 4.94 ± 0.1 meq Na⁺/g | pH = 6.20, Ionic Strength = 1.0 M, T = 25°C |

Data sourced from a potentiometric determination of the ionization constants and exchange capacity of pectic acid. pubtexto.com

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the carboxylic acid groups are 50% ionized. For a polyelectrolyte like polygalacturonic acid, the pKa is not a single constant value but rather an apparent pKa that can vary with factors such as the degree of ionization and the ionic strength of the surrounding medium. This is due to the electrostatic interactions between the charged carboxylate groups along the polymer chain.

Potentiometric titration is the standard method for determining the pKa of polyuronic acids. researchgate.net By monitoring the pH of the polygalacturonic acid solution as a function of the volume of added titrant, a titration curve is generated. The pKa can be determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation, often in an extended form for polyelectrolytes, is used to analyze the titration data. researchgate.net

Studies have shown that the pKa of polygalacturonic acid is influenced by the ionic strength of the solution. An increase in ionic strength shields the electrostatic repulsion between the charged carboxylate groups, making proton dissociation more favorable and thus lowering the apparent pKa. The acid-base behavior of polygalacturonic acid has been investigated over a range of ionic strengths, demonstrating this effect. researchgate.net A pK value of 4.90 was determined for pectic acid at an ionic strength of 1.0 mol dm⁻³, while another study reported a pK value of 3.7 under different conditions. pubtexto.com

Interactive Data Table: Apparent pKa of Polygalacturonic Acid at Varying Ionic Strengths

| Ionic Strength (M) | Apparent pKa |

|---|---|

| 0.1 | 4.10 |

| 0.25 | 3.95 |

| 0.50 | 3.80 |

| 0.75 | 3.72 |

| 1.0 | 4.90 pubtexto.com |

This table illustrates the general trend of decreasing apparent pKa with increasing ionic strength, with values adapted from studies on the acid-base properties of pectic substances. The value at 1.0 M is from a specific potentiometric study. pubtexto.comresearchgate.net

Emerging Research Frontiers and Future Trajectories for Pectic Acid, Potassium Salt Studies

Development of Sustainable Bioprocessing and Biorefinery Concepts for Pectates